1-(2-Isocyanoethyl)-pyrrolidine
Overview
Description
1-(2-Isocyanoethyl)-pyrrolidine is an organic compound with the molecular formula C7H12N2 and a molecular weight of 124.18 g/mol . It is characterized by the presence of a pyrrolidine ring attached to an isocyanoethyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Isocyanoethyl)-pyrrolidine typically involves the reaction of pyrrolidine with an isocyanide derivative. One common method includes the reaction of pyrrolidine with 2-bromoethyl isocyanide under basic conditions . The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and requires careful control of temperature and reaction time to achieve high yields.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Isocyanoethyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Isocyanoethyl)-pyrrolidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Isocyanoethyl)-pyrrolidine involves its interaction with molecular targets through the isocyano group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(2-Isocyanoethyl)-pyrrolidine can be compared with other similar compounds, such as:
1-(2-Isocyanoethyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring. It exhibits different reactivity and binding properties due to the ring size and nitrogen atom positioning.
1-(2-Isocyanoethyl)morpholine: Contains a morpholine ring, which introduces oxygen into the ring structure, affecting its chemical behavior and applications.
1-(2-Isocyanoethyl)pyrrole: Features a pyrrole ring, which is aromatic and has different electronic properties compared to the saturated pyrrolidine ring.
The uniqueness of this compound lies in its combination of the isocyano group with the pyrrolidine ring, providing a balance of reactivity and stability that is valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2-isocyanoethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-8-4-7-9-5-2-3-6-9/h2-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGLIUHTOPMAFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCN1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374791 | |
Record name | 1-(2-isocyanoethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2920-10-7 | |
Record name | 1-(2-isocyanoethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2920-10-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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